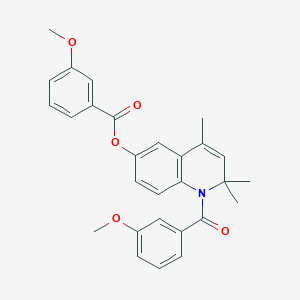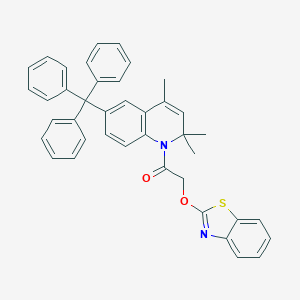![molecular formula C20H11BrClFN2O2 B408402 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408402.png)
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of reagents and solvents is also crucial to ensure the safety and environmental sustainability of the production process .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: The presence of aromatic rings makes it suitable for various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, coupling reactions can lead to the formation of biaryl compounds, while substitution reactions can yield various substituted derivatives .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics .
作用机制
The mechanism of action of 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity. The compound may act by inhibiting or modulating the activity of its target, leading to downstream effects on cellular pathways .
相似化合物的比较
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
Comparison: Compared to similar compounds, 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzooxazole moiety, which can confer additional biological activity and specificity.
属性
分子式 |
C20H11BrClFN2O2 |
|---|---|
分子量 |
445.7g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11BrClFN2O2/c21-12-3-7-16(22)15(9-12)19(26)24-14-6-8-18-17(10-14)25-20(27-18)11-1-4-13(23)5-2-11/h1-10H,(H,24,26) |
InChI 键 |
XSMQVXFALUENAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B408321.png)

![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE](/img/structure/B408327.png)
![methyl 4-[3-oxo-3-(2,2,4-trimethyl-6-trityl-1(2H)-quinolinyl)-1-propenyl]phenyl ether](/img/structure/B408328.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B408329.png)


![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B408334.png)
![4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408335.png)
![(4-Phenylphenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B408336.png)
![5-(2,4-dichlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408337.png)
![5-(4-fluorobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408338.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408341.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B408342.png)
